Cas no 104080-56-0 (Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-)

Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-, is a specialized organic compound featuring a benzoyl chloride group linked to a substituted piperazine moiety. This structure makes it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for the preparation of bioactive molecules. The acetylated piperazine group enhances solubility and reactivity, facilitating its use in amide coupling reactions. Its high purity and stability under controlled conditions ensure consistent performance in complex synthetic pathways. The compound is particularly useful in the development of pharmacologically active agents, where precise functionalization is required. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- structure
104080-56-0 structure
Product name:Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-
CAS No:104080-56-0
MF:C13H15ClN2O2
MW:266.723402261734
CID:3565960
PubChem ID:86811294

Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-
    • 4-(4-Acetylpiperazin-1-yl)benzoyl chloride
    • SCHEMBL10876210
    • 104080-56-0
    • SY341847
    • MFCD22575245
    • 4-(4-Acetyl-1-piperazinyl)benzoyl Chloride
    • Inchi: InChI=1S/C13H15ClN2O2/c1-10(17)15-6-8-16(9-7-15)12-4-2-11(3-5-12)13(14)18/h2-5H,6-9H2,1H3
    • InChI Key: UXOVXEVIMHKKHG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 266.0822054Da
  • Monoisotopic Mass: 266.0822054Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6Ų
  • XLogP3: 1.8

Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB541281-500mg
4-(4-Acetylpiperazin-1-yl)benzoyl chloride; .
104080-56-0
500mg
€291.80 2025-02-14
abcr
AB541281-1g
4-(4-Acetylpiperazin-1-yl)benzoyl chloride; .
104080-56-0
1g
€364.60 2025-02-14
abcr
AB541281-250mg
4-(4-Acetylpiperazin-1-yl)benzoyl chloride; .
104080-56-0
250mg
€228.00 2025-02-14

Additional information on Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-

Recent Advances in the Study of Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- (CAS: 104080-56-0) and Its Applications in Chemical Biology and Pharmaceutical Research

Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- (CAS: 104080-56-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and infectious diseases.

The compound's molecular structure, which includes a benzoyl chloride moiety and a 4-acetyl-1-piperazinyl group, provides a versatile scaffold for chemical modifications. Researchers have leveraged this flexibility to design and synthesize derivatives with enhanced biological activity and improved pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- exhibited potent inhibitory effects against specific enzyme targets involved in neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase.

In addition to its applications in neurology, recent investigations have highlighted the compound's role in antimicrobial drug development. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that certain analogs of Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's potential as a lead structure for the development of next-generation antibiotics.

The synthesis and characterization of Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- have also been the focus of recent methodological advancements. A 2024 study in Organic Process Research & Development detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. This green chemistry approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-. Issues such as metabolic stability, toxicity profiles, and formulation optimization require further investigation. Ongoing research aims to address these limitations through structure-activity relationship (SAR) studies and advanced drug delivery systems.

In conclusion, Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)- (CAS: 104080-56-0) represents a valuable chemical entity with diverse applications in drug discovery and development. Its unique structural features and demonstrated biological activities make it a compelling subject for future research in chemical biology and pharmaceutical sciences. As studies continue to unravel its full potential, this compound may pave the way for innovative therapeutic solutions to address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:104080-56-0)Benzoyl chloride, 4-(4-acetyl-1-piperazinyl)-
A1230029
Purity:99%
Quantity:1g
Price ($):1523